3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of phenylsulfonyl and thienyl groups further enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amino pyrazoles with chalcones in the presence of suitable catalysts. For instance, an iodine-catalyzed three-component reaction involving amino pyrazoles, chalcones, and diaryl diselenides has been reported to yield functionalized pyrazolo[1,5-a]pyrimidines . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting key signaling pathways involved in disease progression . The presence of the phenylsulfonyl and thienyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
CDK7 inhibitors: Trisubstituted pyrazolo[1,5-a]pyrimidine compounds that act as cyclin-dependent kinase 7 inhibitors.
Uniqueness
3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of phenylsulfonyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-23(21,12-5-2-1-3-6-12)15-11-18-19-13(8-9-17-16(15)19)14-7-4-10-22-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBGJVCDTDYDPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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